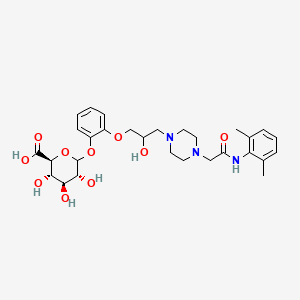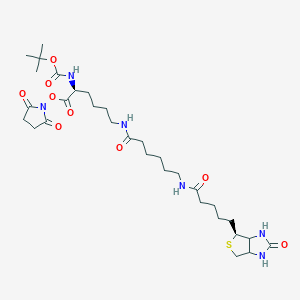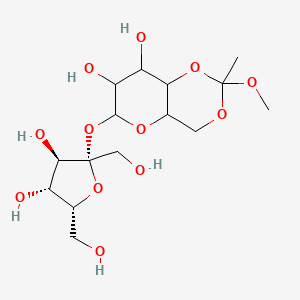![molecular formula C₁₇H₁₅N₃O₃S B1140727 5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione CAS No. 643764-88-9](/img/structure/B1140727.png)
5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione (5-PBE) is an important and versatile synthetic intermediate that is used in a variety of scientific research applications. 5-PBE is a thiazolidine-2,4-dione derivative and is composed of a pyridine-2-ylaminoethoxy group, a benzylidene group, and a thiazolidine-2,4-dione ring. It is used as a building block in the synthesis of many biologically active compounds, including pharmaceuticals, natural products, and other compounds of interest.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antidiabetic Drug Development
This compound is structurally related to the thiazolidinedione (TZD) class of drugs, which are known for their antidiabetic properties . TZDs work by activating PPAR-γ receptors, improving insulin sensitivity, and are used in the management of type 2 diabetes. The compound could potentially be explored for its efficacy as an antidiabetic agent, given its structural similarity to known TZDs.
Proteomics: Protein Interaction Studies
In proteomics, this compound can be used to study protein interactions, particularly those involving the PPAR-γ receptor . Its ability to bind to specific proteins can be harnessed to understand protein function, interaction networks, and the impact of drug binding on cellular processes.
Agricultural Chemistry: Agrochemical Design
The TZD scaffold is noted for its role in agrochemicals . The compound could be investigated for its potential use in developing new agrochemicals that target specific plant receptors or enzymes, leading to improved crop protection and yield.
Biotechnology: Gene Editing
In the field of biotechnology, particularly gene editing, the compound could be used as a modulator to enhance the specificity or efficiency of gene editing tools . Its interaction with DNA or RNA-binding proteins could be pivotal in developing more precise gene editing techniques.
Material Science: Organic Semiconductor Research
Thiazolidinediones have been studied for their electrical properties, which can be applied in the development of organic semiconductors . The compound’s potential as a semiconductor could be explored, contributing to advancements in electronic devices and materials.
Analytical Chemistry: Chromatography Standards
In analytical chemistry, this compound could serve as a standard or reference material in chromatographic analyses due to its unique chemical structure . It could help in the calibration of equipment or in the development of new analytical methods for detecting similar compounds.
Pharmaceutical Research: Drug Impurity Analysis
As an impurity of Rosiglitazone, this compound is relevant in pharmaceutical research for impurity profiling . Understanding its properties can help in the quality control and safety assessment of pharmaceutical products.
Wirkmechanismus
Target of Action
It is noted as an impurity of rosiglitazone , which is an anti-diabetic drug in the thiazolidinedione class of drugs . Thiazolidinediones primarily target the peroxisome proliferator-activated receptor gamma (PPAR-γ), a type of nuclear regulatory protein involved in transcription of genes regulating glucose and fat metabolism.
Eigenschaften
IUPAC Name |
5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,11H,9-10H2,(H,18,19)(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMJDJHGHVLTLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147886 |
Source


|
| Record name | 5-[[4-[2-(2-Pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[4-[2-(2-Pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
CAS RN |
643764-88-9 |
Source


|
| Record name | 5-[[4-[2-(2-Pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643764-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[4-[2-(2-Pyridinylamino)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}ethyl)(methyl)amino]-2-oxoethyl acetate](/img/structure/B1140648.png)
![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)
![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)





![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)
